molecular formula C9H14N4 B3360532 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- CAS No. 89159-00-2

1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-

Cat. No. B3360532
Key on ui cas rn: 89159-00-2
M. Wt: 178.23 g/mol
InChI Key: GSWDIGMRMLMABI-UHFFFAOYSA-N
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Patent
US08354414B2

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Acros, 15 g, 0.138 mol), pentyliodide (Acros, 24.45 ml, 0.187 mol) and anhydrous potassium carbonate (Fisher, 25.88 g, 0.187 mol) were suspended in 100 mL anhydrous DMF and heated at 80° C. under nitrogen overnight. HPLC analysis (Method D) showed starting material still present. An additional 9 ml (69 mmol) of pethyliodide and 9.5 g (69 mmol) K2CO3 were added to the reaction and heating continued for 5 more hours. The reaction was permitted to cool and the DMF was removed on a rotary evaporator. Water was added (100 mL) and the organics were extracted with dichloromethane (3×100 mL). The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL) and were dried (magnesium sulfate). Concentration of the organics afforded orange solid which contained both pentyl isomers and residual DMF by NMR analysis (27.65 g, greater than theoretical yield). This was carried on crude. HPLC (1 peak, 63%) elutes at 9.5 minutes (Method D). 1H NMR (400 MHz, DMSO-d6) δ 7.87 (s, 1H), 7.60 (s, 1H), 6.15 (s, 1H), 5.33 (s, 2H), 3.80 (t, J=7, 2H), 1.68 (m, 2H), 1.25 (m, 4H) 0.75 (t, J=7, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.45 mL
Type
reactant
Reaction Step Two
Quantity
25.88 g
Type
reactant
Reaction Step Three
Name
Quantity
9.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[CH2:9](I)[CH2:10][CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[N:3]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[N:4]=[CH:5][C:6]=1[C:7]#[N:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NNC=C1C#N
Step Two
Name
Quantity
24.45 mL
Type
reactant
Smiles
C(CCCC)I
Step Three
Name
Quantity
25.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
9.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the DMF was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
Water was added (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
by NMR analysis (27.65 g, greater than theoretical yield)

Outcomes

Product
Details
Reaction Time
9.5 min
Name
Type
Smiles
NC1=C(C=NN1CCCCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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